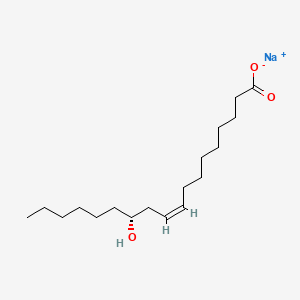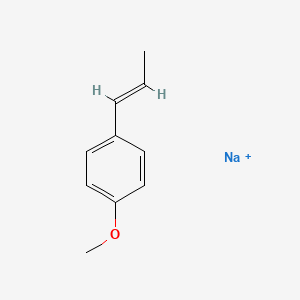
Benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer
Vue d'ensemble
Description
Benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer, also known as polystyrene sulfonate, is a synthetic polymer produced by the polymerization of sulfonic acid-functionalized styrene. It is also known by other names such as sodium anethole, sodium methoxypropenylbenzenesulonate homopolymer, and sodium 1-methoxy-4-e-prop-1-enyl benzene .
Molecular Structure Analysis
The molecular formula of this compound is (C10H11O4SNa)n . The molecular weight is 171.19 g/mol. The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a white solid . Its formula weight is (250)n . It is recommended to store it at room temperature .Applications De Recherche Scientifique
Catalytic Applications in Polymerization
The utility of related benzenesulfonic acid derivatives in catalyzing polymerization reactions is illustrated by the synthesis of high molecular weight polymers through the copolymerization of ethylene with acrylates or norbornenes. The use of specific ligands in palladium-based catalysts has shown significant efficacy in producing these polymers with high yields and incorporating comonomers effectively (Skupov et al., 2007).
Ion-Selective Membrane Formation
The synthesis and thermal behavior of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt demonstrate their potential in forming ion-selective membranes. The sodium salt, in particular, exhibits a unique mesophase conducive to preforming potential ion-transport channels, highlighting its application in creating free-standing foils with embedded ion channels (Zhu et al., 2006).
Catalysis in Oxidation Reactions
Sulfonated Schiff base copper(II) complexes derived from benzenesulfonic acid show promise as selective catalysts for the oxidation of alcohols to ketones. This application demonstrates the versatility of benzenesulfonic acid derivatives in facilitating significant chemical transformations with high efficiency and selectivity (Hazra et al., 2015).
Novel Liquid Crystal Derivatives
Research into novel liquid crystal derivatives based on the benzene sulphonic acid moiety has shown that these materials exhibit high thermal transition temperatures and stability, indicating their potential in optoelectrical applications. The synthesis of these derivatives points towards their use in enhancing the performance of devices that rely on liquid crystal technologies (Alshabanah et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGYTOCDSMDCRG-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NaO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6441684 | |
CAS RN |
52993-95-0 | |
| Record name | Benzenesulfonic acid, methoxy(1-propen-1-yl)-, sodium salt (1:1), homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium polyanetholesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





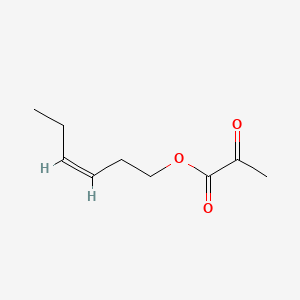
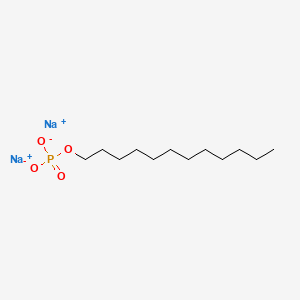



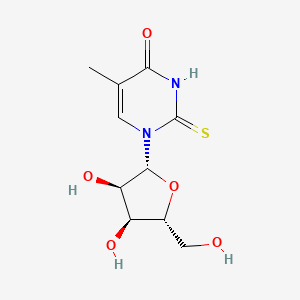


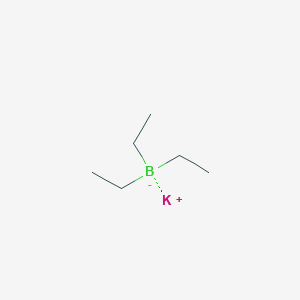
![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)

